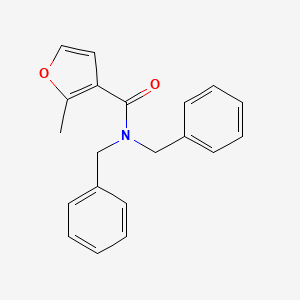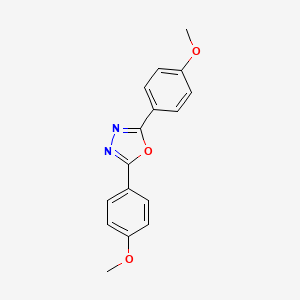![molecular formula C13H12N2O3S B11110047 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine CAS No. 311317-58-5](/img/structure/B11110047.png)
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is an organic compound characterized by a pyridine ring substituted with a sulfanyl group attached to a 4-methoxy-3-nitrobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine typically involves the following steps:
Nitration: The starting material, 4-methoxybenzyl alcohol, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The nitrated product is then reacted with pyridine-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. This step forms the sulfanyl linkage between the benzyl and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfanyl and nitro functionalities.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The presence of the nitro group can be crucial for bioactivity, as it can undergo bioreductive activation in hypoxic tumor environments.
Industry
In industry, this compound can be used in the development of new materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mechanism of Action
The mechanism by which 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitro group can be reduced to form reactive intermediates that interact with biological targets. The sulfanyl group can also form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxybenzyl)sulfanyl]pyridine: Lacks the nitro group, which may reduce its reactivity and potential bioactivity.
2-[(4-Nitrobenzyl)sulfanyl]pyridine: Lacks the methoxy group, which can affect its solubility and chemical properties.
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]thiophene: Similar structure but with a thiophene ring instead of pyridine, which can alter its electronic properties.
Uniqueness
2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both methoxy and nitro groups allows for diverse chemical transformations, making it a valuable compound for various applications.
Properties
CAS No. |
311317-58-5 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12-6-5-10(8-11(12)15(16)17)9-19-13-4-2-3-7-14-13/h2-8H,9H2,1H3 |
InChI Key |
ONPLSEUXJNRPBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)
![N'-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11109985.png)
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11109987.png)
![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)


![(1E)-N'-cyano-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}ethanimidamide](/img/structure/B11110002.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110006.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11110007.png)

![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)

![N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11110032.png)

